2-(1H-imidazol-1-yl)ethanamine dihydrochloride
CAS No.: 93668-43-0
Cat. No.: VC3750331
Molecular Formula: C5H10ClN3
Molecular Weight: 147.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93668-43-0 |
---|---|
Molecular Formula | C5H10ClN3 |
Molecular Weight | 147.6 g/mol |
IUPAC Name | 2-imidazol-1-ylethanamine;dihydrochloride |
Standard InChI | InChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H |
Standard InChI Key | VOALRMMSSHIANT-UHFFFAOYSA-N |
SMILES | C1=CN(C=N1)CCN.Cl.Cl |
Canonical SMILES | C1=CN(C=N1)CCN.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(1H-imidazol-1-yl)ethanamine dihydrochloride is derived from the base compound 2-(1H-imidazol-1-yl)ethanamine, which has a molecular formula of C5H9N3 . The dihydrochloride salt form contains two hydrochloride molecules associated with the base structure, resulting in the formula C5H9N3·2HCl. The compound features an imidazole ring with a five-membered aromatic heterocycle containing two nitrogen atoms, with an ethylamine group attached to one of the nitrogen atoms in the imidazole ring. This structural arrangement enables the molecule to interact with various biological receptors, particularly in histamine-related pathways.
The structural features of this compound contribute to its chemical behavior and biological activity, making it an important molecule in pharmaceutical research. The imidazole moiety provides aromatic character and potential for hydrogen bonding, while the amine group offers nucleophilic properties, both of which are valuable characteristics for drug development.
Physical Properties
Based on information about related compounds, 2-(1H-imidazol-1-yl)ethanamine dihydrochloride typically appears as a white to off-white crystalline powder . The dihydrochloride salt formation significantly enhances the compound's water solubility compared to the free base form, making it particularly suitable for aqueous applications in research and pharmaceutical formulations.
The base compound, 2-(1H-imidazol-1-yl)ethanamine, has a molecular weight of 111.15 g/mol . The addition of two HCl molecules in the dihydrochloride salt increases the molecular weight accordingly. This salt form provides greater stability for storage and handling compared to the free base, an important consideration for research applications requiring consistent and reliable material properties.
Chemical Properties
The chemical reactivity of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride is influenced by both the imidazole ring and the primary amine functional group. The imidazole ring can participate in various reactions typical of aromatic heterocycles, while the amine group provides a site for nucleophilic reactions, allowing for further modifications and derivatization.
As a dihydrochloride salt, the compound demonstrates enhanced stability in various environmental conditions. The salt formation neutralizes the basic centers of the molecule, which influences its behavior in solution, including pH dependency and interaction with biological systems. These properties make the compound particularly valuable in pharmaceutical applications where stability and consistent performance are critical.
Table 1: Key Properties of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride
Property | Value/Description |
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Base Compound Formula | C5H9N3 |
Dihydrochloride Salt Formula | C5H9N3·2HCl |
Base Compound Molecular Weight | 111.15 g/mol |
Physical Appearance | White to off-white crystalline powder |
Solubility | Highly water-soluble |
Chemical Characteristics | Contains imidazole ring and primary amine group |
Stability | Enhanced stability compared to free base |
Synthesis and Production
Synthetic Routes
The synthesis of 2-(1H-imidazol-1-yl)ethanamine, which serves as the precursor to the dihydrochloride salt, typically involves the reaction of imidazole with 2-chloroethylamine in the presence of appropriate catalysts and bases. One established method described in the literature involves the following procedure:
Imidazole (8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (15.2 g, 131 mmol), tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol), and sodium hydroxide (17.1 g, 428 mmol) are combined with 100 ml acetonitrile and heated under reflux for 21 hours. After cooling and filtration, the filtrate is concentrated to yield a pale yellow oil. Flash chromatography using gradient elution of acetonitrile to 9:1 acetonitrile/NH4OH affords 4.52 g (34%) of 2-(1H-Imidazol-1-yl)ethanamine as a pale yellow oil .
To convert the free base to the dihydrochloride salt, the product is typically treated with hydrochloric acid in an appropriate solvent. This approach is similar to methods used for converting histamine to its dihydrochloride salt for therapeutic applications . The salt formation process must be carefully controlled to ensure complete conversion while maintaining product purity.
Applications
Pharmaceutical Applications
2-(1H-imidazol-1-yl)ethanamine dihydrochloride serves as a valuable intermediate in pharmaceutical development. The base compound is noted to be an intermediate for the preparation of selective tumor inhibitors, specifically bis(nitroimidazolyl)alkanecarboxamide compounds that target hypoxic tumors . This application highlights the compound's importance in oncology research and drug development.
Similar to related imidazole-containing compounds, 2-(1H-imidazol-1-yl)ethanamine dihydrochloride may play roles in the development of drugs targeting neurological disorders . The structural features that enable interaction with histamine receptors make it valuable in research focused on conditions where histamine signaling is implicated.
The dihydrochloride salt form offers significant advantages in pharmaceutical formulations, including enhanced stability and water solubility. These properties facilitate the development of various dosage forms and can improve bioavailability, making the compound particularly useful in pharmaceutical research and development.
Research Applications
In biochemical research, compounds like 2-(1H-imidazol-1-yl)ethanamine dihydrochloride are employed to study enzyme interactions and mechanisms, providing insights into metabolic pathways and potential therapeutic targets . The compound's structural characteristics make it valuable for investigating histamine-related biological processes.
As a potential ligand for histamine receptors, the compound can influence physiological processes such as neurotransmission and immune responses . This property enables its use in studies examining the role of histamine in various biological systems and disease states, contributing to our understanding of fundamental biological processes.
Additionally, the compound may serve as a standard in biological assays, similar to how histamine is used as a standard in certain biological assays and as a component in allergy diagnostic kits . Such applications require high-purity material with consistent properties, highlighting the importance of reliable synthesis and quality control methods.
Other Uses
Beyond pharmaceutical and biochemical research, imidazole derivatives like 2-(1H-imidazol-1-yl)ethanamine dihydrochloride can function as catalysts in organic reactions, enhancing reaction rates and improving yields in chemical manufacturing processes . The imidazole structure, with its ability to act as both a hydrogen bond donor and acceptor, makes it particularly useful in certain catalytic processes.
In material science, such compounds are explored for their potential in creating advanced materials, including polymers and coatings, due to their unique chemical properties . The imidazole structure can participate in coordination chemistry with various metals, opening possibilities for applications in metal-organic frameworks and specialized catalysts.
There are also emerging applications in diagnostic assays, where these compounds may be used for detecting specific biomolecules, potentially aiding in early disease diagnosis . These applications leverage the compound's binding specificity and chemical reactivity to create sensitive and selective detection systems.
Table 2: Applications of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride
Application Area | Specific Uses |
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Pharmaceutical Development | Intermediate for selective tumor inhibitors targeting hypoxia |
Neurological Research | Development of drugs targeting neurological disorders |
Biochemical Studies | Investigation of enzyme interactions and metabolic pathways |
Receptor Research | Studies of histamine receptors and signaling pathways |
Catalysis | Promotion of organic reactions in chemical synthesis |
Material Science | Development of specialized polymers and coatings |
Diagnostic Applications | Detection of specific biomolecules for disease diagnosis |
Biological Activity
Mechanism of Action
The biological activity of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride is likely related to its structural similarity to histamine and other imidazole-containing compounds that interact with histamine receptors. The imidazole ring is a common pharmacophore in many bioactive molecules, capable of forming hydrogen bonds and participating in π-π interactions with biological targets. These properties contribute to the compound's ability to interact with various receptors and enzymes.
As a potential ligand for histamine receptors, the compound may influence physiological processes like neurotransmission and immune responses . The specific binding profile and receptor selectivity would determine its precise biological effects and potential therapeutic applications. These characteristics make the compound valuable for studying histamine-mediated pathways and developing targeted interventions for conditions involving histamine dysregulation.
Package Size | Approximate Price (€) |
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100mg | 47.00 |
250mg | 59.00 |
1g | 91.00 |
5g | 233.00 |
These pricing structures indicate that the compound is primarily marketed for research purposes rather than bulk industrial applications. The availability in small research quantities suggests its current use is predominantly in laboratory-scale investigations rather than large-scale manufacturing processes.
Market Trends
The market for specialized chemical intermediates like 2-(1H-imidazol-1-yl)ethanamine dihydrochloride is influenced by broader trends in pharmaceutical research and development, particularly advances in targeted therapies and personalized medicine. As research into histamine-related pathways and hypoxia-targeted cancer therapies continues to expand, demand for high-quality intermediates may increase.
The growing emphasis on continuous manufacturing processes in the pharmaceutical industry, as evidenced by approaches described for related compounds , may also influence the production and availability of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride. These advanced manufacturing techniques can improve efficiency and reduce costs, potentially making the compound more accessible for various applications.
Current Research and Future Perspectives
Recent Developments
Current research involving 2-(1H-imidazol-1-yl)ethanamine dihydrochloride and related compounds focuses primarily on their applications as intermediates in drug development and as tools for studying biological systems. Advances in synthetic methodology, including the development of continuous flow technology for related imidazole derivatives , suggest ongoing efforts to improve the production and availability of these compounds.
The development of more efficient and environmentally friendly synthetic routes represents an important area of research, with potential benefits for both laboratory-scale synthesis and industrial production. These advances may enhance the accessibility and applicability of the compound across various research domains.
Emerging Applications
Emerging applications for 2-(1H-imidazol-1-yl)ethanamine dihydrochloride may include:
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Development of novel targeted therapeutics, particularly for conditions where histamine signaling plays a role
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Creation of molecular imaging agents for diagnostic applications
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Applications in nanotechnology and advanced materials
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Integration into biosensors and diagnostic platforms
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Use in combination therapies targeting resistant cancers through hypoxia-sensitive mechanisms
The versatility of the imidazole structure continues to drive interest in compounds like 2-(1H-imidazol-1-yl)ethanamine dihydrochloride across multiple scientific disciplines. As research techniques advance and our understanding of biological systems deepens, new applications for this compound and its derivatives are likely to emerge.
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